

Technical Guide: 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-6-fluoro-2-methylquinoline

Cat. No.: B103436

[Get Quote](#)

CAS Number: 18529-01-6

For Researchers, Scientists, and Drug Development Professionals

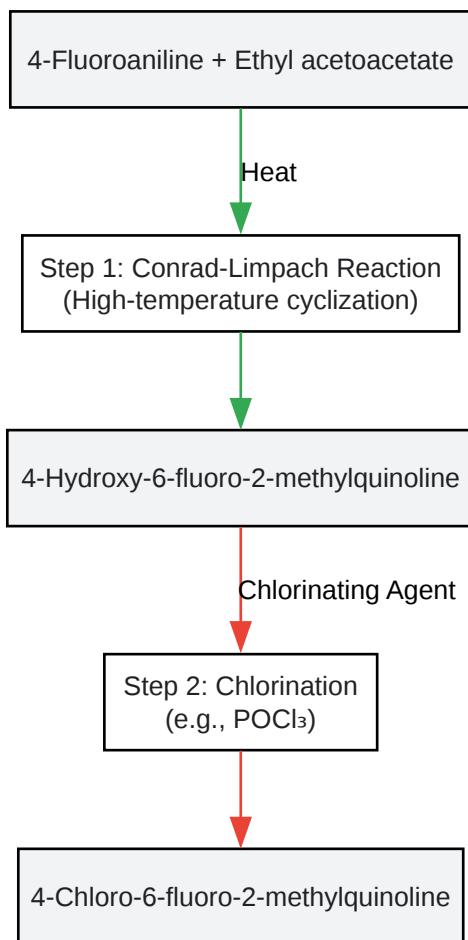
Introduction

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule, potentially enhancing its efficacy, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the available data on **4-Chloro-6-fluoro-2-methylquinoline**, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Quantitative data for **4-Chloro-6-fluoro-2-methylquinoline** is summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in publicly available data, which may be due to differences in purity or measurement conditions.

Property	Value	Source(s)
CAS Number	18529-01-6	[1]
Molecular Formula	C ₁₀ H ₇ ClFN	[1]
Molecular Weight	195.62 g/mol	[1]
Melting Point	59-60 °C or 83-84 °C	N/A
Boiling Point	269.9 °C at 760 mmHg	N/A
Density	1.311 g/cm ³	N/A
Refractive Index	1.612	N/A
InChI	InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3	[1]
SMILES	Cc1cc(c2cc(ccc2n1)F)Cl	[1]


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Chloro-6-fluoro-2-methylquinoline** is not readily available in the peer-reviewed literature. However, based on established methods for the synthesis of analogous substituted quinolines, a two-step synthetic route is proposed. This involves the initial formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach reaction, followed by a chlorination step.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Proposed Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Chloro-6-fluoro-2-methylquinoline**.

Experimental Protocol: Synthesis of 4-Hydroxy-6-fluoro-2-methylquinoline (Intermediate)

This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[\[3\]\[6\]](#)

- Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

- Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
- Heat the mixture to reflux to facilitate the formation of the enamine intermediate while removing the water generated during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
- Cyclization: Once the formation of the intermediate is complete, increase the temperature to approximately 250 °C to induce thermal cyclization. Maintain this temperature for 30-60 minutes.
- Work-up: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.
- Collect the solid by vacuum filtration and wash with a non-polar solvent, such as hexane, to remove the high-boiling point solvent.
- Purification: The crude 4-hydroxy-6-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

This protocol is based on general methods for the chlorination of 4-hydroxyquinolines.[\[6\]](#)

- Reaction Setup: In a fume hood, carefully add the dried 4-hydroxy-6-fluoro-2-methylquinoline (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl_3).
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting material is consumed.
- Work-up: After the reaction is complete, carefully remove the excess POCl_3 under reduced pressure.
- Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) until the product precipitates.

- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: The crude **4-Chloro-6-fluoro-2-methylquinoline** can be further purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

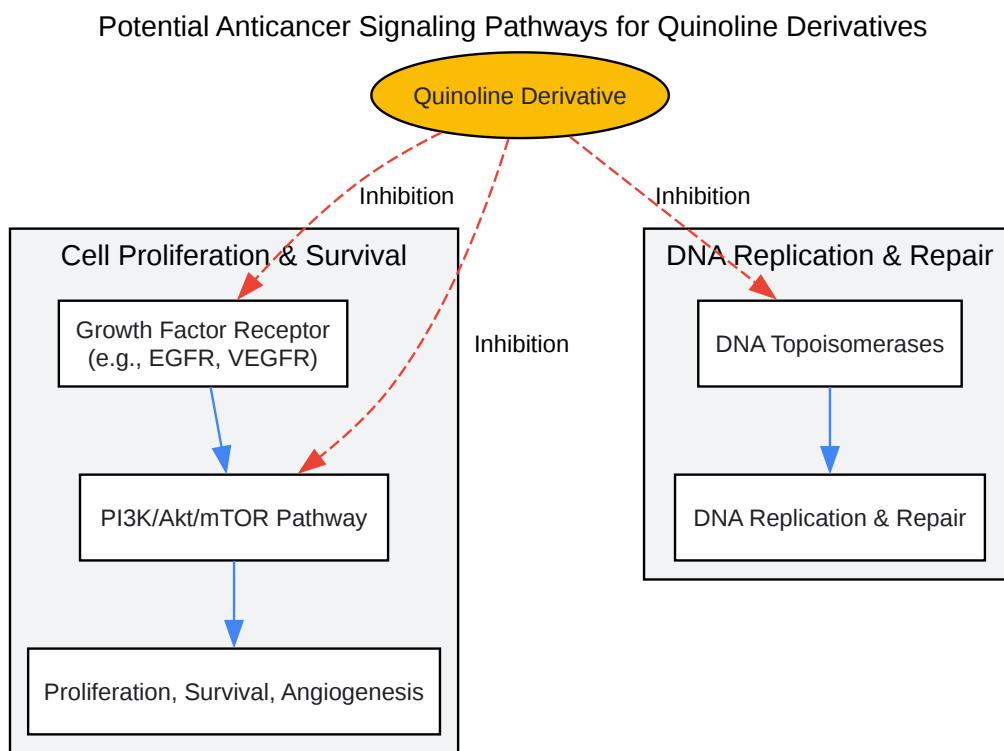
While there is no specific literature on the biological activity of **4-Chloro-6-fluoro-2-methylquinoline**, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.^{[7][8][9]} The presence of chloro and fluoro substituents can further enhance the biological activity.^{[10][11]}

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.^{[7][9][12][13]} These include:

- Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^[12]
- Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair in cancer cells by inhibiting topoisomerase enzymes.^[7]
- Induction of Apoptosis: Quinolines can trigger programmed cell death in cancer cells through various signaling pathways.^[12]

The potential of **4-Chloro-6-fluoro-2-methylquinoline** as an anticancer agent would need to be evaluated through in vitro screening against a panel of human cancer cell lines.


Antimicrobial Activity

The fluoroquinolones are a well-known class of antibiotics, highlighting the potential of fluorinated quinolines in combating bacterial infections.^{[10][14]} Quinolone derivatives have also shown promise as antifungal and antimalarial agents.^{[8][15][16]} The mechanism of action for antibacterial quinolones often involves the inhibition of bacterial DNA gyrase and

topoisomerase IV.^[17] The subject compound could be a candidate for screening against a range of pathogenic bacteria and fungi.

Relevant Signaling Pathways for Quinolines in Oncology

While the specific targets of **4-Chloro-6-fluoro-2-methylquinoline** are unknown, related compounds are known to modulate key cancer-related signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways targeted by anticancer quinoline derivatives.

Conclusion

4-Chloro-6-fluoro-2-methylquinoline is a synthetically accessible compound with potential for further investigation in the field of drug discovery. While specific biological data for this compound is currently limited, the well-documented anticancer and antimicrobial activities of related quinoline derivatives provide a strong rationale for its inclusion in screening libraries. The experimental protocols outlined in this guide, derived from established chemical literature, offer a practical starting point for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this and other novel halogenated quinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review
- PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Fluoro-2-methylquinoline|98+%|CAS 1128-61-6 [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ossila.com [ossila.com]
- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-6-fluoro-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103436#4-chloro-6-fluoro-2-methylquinoline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com